molecular formula C16H12ClN3O2 B2867072 4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine CAS No. 338771-25-8

4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

Cat. No.: B2867072
CAS No.: 338771-25-8
M. Wt: 313.74
InChI Key: ZKGVQHCNBPZYLC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorophenoxy group, a methoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of Substituents: The chlorophenoxy and methoxy groups can be introduced via nucleophilic substitution reactions. The pyridinyl group can be added through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorophenoxy group.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenoxy)-2-(2-pyridinyl)pyrimidine: Similar structure but lacks the methoxy group.

    4-(4-Chlorophenoxy)-5-methoxy-2-(2-quinolinyl)pyrimidine: Similar structure but has a quinolinyl group instead of a pyridinyl group.

Uniqueness

4-(4-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the methoxy group can influence its reactivity and binding affinity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(4-chlorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-21-14-10-19-15(13-4-2-3-9-18-13)20-16(14)22-12-7-5-11(17)6-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGVQHCNBPZYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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